
2-Chloro-5-fluoro-4-methoxypyrimidine
spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4-

methoxypyrimidine

Cat. No.: B1590447 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoro-4-
methoxypyrimidine

Abstract
2-Chloro-5-fluoro-4-methoxypyrimidine is a substituted heterocyclic compound with

significant potential as a building block in medicinal chemistry and materials science. Its utility

in synthesis is dictated by its structure and reactivity, which can be comprehensively

understood through modern spectroscopic techniques. This guide provides an in-depth

analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. Rather than merely presenting data, we delve into

the causal relationships between molecular structure and spectral output, offering field-proven

insights into spectral interpretation and data acquisition. This document is intended for

researchers, chemists, and drug development professionals who require a robust

understanding of how to characterize and validate similar heterocyclic intermediates.

Molecular Structure and Spectroscopic Implications
The structure of 2-Chloro-5-fluoro-4-methoxypyrimidine forms the basis for all spectroscopic

predictions. The pyrimidine ring is an electron-deficient aromatic system, and its properties are

further modulated by four distinct substituents: a chloro group at position 2, a fluoro group at

position 5, a methoxy group at position 4, and a hydrogen atom at position 6. Each functional

group imparts a unique and predictable signature on the NMR, IR, and MS spectra.
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The Pyrimidine Core: The nitrogen atoms and the aromatic system will dominate the ¹³C

NMR chemical shifts and give rise to characteristic stretching vibrations in the IR spectrum.

Substituent Effects:

-Cl (Chloro): An electron-withdrawing group that influences the electronic environment of

adjacent carbons. Its isotopic signature (³⁵Cl and ³⁷Cl) is a critical diagnostic tool in mass

spectrometry.

-F (Fluoro): A highly electronegative atom that strongly influences NMR spectra through

space and through bonds, causing characteristic chemical shifts and coupling constants in

¹H, ¹³C, and ¹⁹F NMR.

-OCH₃ (Methoxy): An electron-donating group that provides distinct signals in ¹H and ¹³C

NMR and characteristic C-O stretching in IR.

-H (Aromatic Proton): The sole proton on the pyrimidine ring provides a key signal in ¹H

NMR, with its chemical shift and splitting pattern being highly informative.

Caption: Molecular structure of 2-Chloro-5-fluoro-4-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds in solution. For 2-Chloro-5-fluoro-4-methoxypyrimidine, a combination

of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and

electronic environment.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to

the methoxy group and the single aromatic proton.

Methoxy Protons (-OCH₃): A singlet integrating to 3 protons is expected around δ 4.0-4.2

ppm. The methoxy group is attached to a carbon (C4) adjacent to two nitrogen atoms and

flanked by a fluorine-bearing carbon, leading to a downfield shift.
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Aromatic Proton (H6): This proton is attached to a carbon (C6) adjacent to a nitrogen atom

and coupled to the fluorine at C5. This will result in a doublet with an expected chemical shift

in the range of δ 8.0-8.5 ppm. The coupling constant (³JHF) is anticipated to be in the range

of 2-4 Hz. The electron-deficient nature of the pyrimidine ring is responsible for this

significant downfield shift.[1][2]

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each carbon atom

in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents

and their position within the ring. All carbon signals will likely exhibit coupling to the fluorine

atom.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Expected C-F
Coupling

Rationale

C2 155-160 ³JCF ≈ 2-5 Hz

Attached to

electronegative Cl and

flanked by two N

atoms.

C4 165-170 ²JCF ≈ 15-25 Hz

Attached to OCH₃ and

N, significantly

deshielded. Strong

two-bond coupling to

F.

C5 140-145 ¹JCF ≈ 230-260 Hz

Directly bonded to F,

resulting in a large

one-bond coupling

constant and a

downfield shift.

C6 145-150 ²JCF ≈ 20-30 Hz

Attached to H and

adjacent to N. Strong

two-bond coupling to

F.

-OCH₃ 55-60 No significant coupling

Typical range for a

methoxy group

attached to an

aromatic system.

Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single

signal is expected.

Fluorine Signal (-F): A doublet is predicted, arising from coupling to the adjacent aromatic

proton (H6). The chemical shift is highly dependent on the solvent and reference standard

but can be expected in the typical range for fluoro-aromatic compounds, approximately δ
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-120 to -140 ppm relative to CFCl₃.[3][4] The coupling constant should match that observed

in the ¹H NMR spectrum (³JHF ≈ 2-4 Hz).

Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific vibrational modes. Attenuated Total

Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[5]

[6]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100-3000 Medium Aromatic C-H Stretch (H6)

2980-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1620-1550 Strong C=N and C=C Ring Stretching

1480-1400 Strong Aromatic Ring Vibrations

1280-1240 Strong
Asymmetric C-O-C Stretch

(Aryl-O-CH₃)

1150-1050 Strong C-F Stretch

850-750 Strong C-Cl Stretch

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic

of the overall molecular structure, including C-H bending and ring deformation modes. The

C=N and C=C stretching vibrations are key indicators of the heterocyclic aromatic system.[7][8]

[9]

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound and offers structural insights through the analysis of fragmentation patterns.

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules,

which typically induces extensive and reproducible fragmentation.[10][11][12]
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Molecular Ion Peak
The molecular weight of 2-Chloro-5-fluoro-4-methoxypyrimidine (C₅H₄ClFN₂O) is 162.55

g/mol . A key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺˙) due to the

presence of chlorine.

[M]⁺˙: A peak at m/z 162, corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺˙: A peak at m/z 164, corresponding to the molecule with the ³⁷Cl isotope.

The relative intensity of these two peaks will be approximately 3:1, which is a definitive

signature for a molecule containing one chlorine atom.[13][14]

Predicted Fragmentation Pathway
Energetic molecular ions generated by EI will undergo fragmentation to produce more stable

daughter ions. The fragmentation of halogenated aromatic compounds often involves the loss

of the halogen or side-chain groups.[15][16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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